molecular formula C10H10FNO3 B126842 (R)-3-(3-Fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one CAS No. 149524-42-5

(R)-3-(3-Fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one

Cat. No. B126842
M. Wt: 211.19 g/mol
InChI Key: XYUGDJIYKLSISX-SECBINFHSA-N
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Description

The compound (R)-3-(3-Fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one is a chiral oxazolidinone derivative. Oxazolidinones are a class of compounds that have garnered interest due to their applications in medicinal chemistry and as building blocks in organic synthesis. The presence of a fluorophenyl group suggests potential bioactivity, as fluorine atoms are often incorporated into pharmaceuticals to modulate their properties.

Synthesis Analysis

The synthesis of related oxazolidinone compounds has been reported in the literature. For instance, the synthesis of (4R)-(2-oxo-1,3-oxazolidin-4-yl)-acetic acid (D-Oxac) homo-oligomers was achieved through a solution-phase total synthesis, indicating the feasibility of synthesizing complex oxazolidinone structures . Additionally, chiral auxiliary-bearing isocyanides have been utilized to synthesize strongly fluorescent oxazolidinone derivatives, demonstrating the versatility of oxazolidinones in synthetic applications . The synthesis of (R)-4-Phenyl-5,5-dimethyl-oxazolidin-2-one from d-phenylglycine also exemplifies the use of chiral auxiliaries for stereoselective synthesis .

Molecular Structure Analysis

The molecular structure of oxazolidinone derivatives has been extensively studied. X-ray crystallography has revealed that compounds such as (R)-5-hydroxymethyl-3-(4-methoxyphenyl)oxazolidin-2-one exhibit coplanarity between the phenyl and oxazolidinone rings, which is indicative of electronic delocalization within the oxazolidinone moiety . This structural feature is likely to be present in (R)-3-(3-Fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one as well, given the structural similarities.

Chemical Reactions Analysis

Oxazolidinones are known to participate in various chemical reactions. The stereochemical inversion of (R)-5-hydroxymethyl-3-tert-butyl-2-oxazolidinone to its (S)-isomer has been achieved, showcasing the potential for stereospecific transformations within this class of compounds . The synthesis of isomeric 2-oxazolidinones from amino propanediols also highlights the reactivity of these molecules under different experimental conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of oxazolidinone derivatives are influenced by their molecular structure. The presence of hydrogen bonds and van der Waals interactions in the crystal packing of certain oxazolidinone compounds suggests that similar intermolecular forces could affect the solubility and stability of (R)-3-(3-Fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one . The high fluorescence quantum yields of some oxazolidinone derivatives also imply that (R)-3-(3-Fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one may exhibit notable photophysical properties .

Scientific Research Applications

Antimicrobial Activity of Oxazolidinones

Oxazolidinones represent a novel class of synthetic antimicrobial agents, showcasing a unique mechanism of protein synthesis inhibition. They display bacteriostatic activity against significant human pathogens like methicillin-resistant Staphylococcus aureus, vancomycin-resistant enterococci, and penicillin-resistant Streptococcus pneumoniae. Linezolid, a clinically developed oxazolidinone, has favorable pharmacokinetic and toxicity profiles, with high oral bioavailability. Its efficacy against gram-positive pathogens in experimental models and phase II trials is notable, indicating its promise as an alternative treatment for serious infections caused by resistant gram-positive organisms (Diekema & Jones, 2000).

Oxazolidinones in Tuberculosis Treatment

The resurgence in anti-tuberculosis (TB) drug discovery efforts has introduced oxazolidinones as a part of new drug regimens for TB disease and latent TB infection. High-dose rifamycins and fluoroquinolones have shown treatment-shortening potential for drug-sensitive TB. Oxazolidinones are in phase 2 testing and are seen as promising for improving the management of drug-resistant TB. This signifies the development of a robust pipeline of new anti-TB drugs, potentially capable of shortening treatment for drug-sensitive TB and enhancing the treatment of drug-resistant TB (Dooley, Nuermberger, & Diacon, 2013).

Enhanced Antimicrobial Activity with New Oxazolidinone Derivatives

Efforts to find new oxazolidinone-based antibacterial agents with improved biological profiles have been considerable. The major players in this field have been private companies that have performed intense research activities. A significant number of oxazolidinone derivatives are under study, with a large number of patent applications appearing in recent years. This indicates that significant advancements could be made, potentially introducing these oxazolidinones to the market (Poce, Zappia, Porretta, Botta, & Biava, 2008).

Drug Delivery Systems: Cyclodextrin Inclusion Complexes with Oxazolidinones

Cyclodextrins (CDs) are cyclic oligosaccharides that form inclusion complexes with various molecules, including oxazolidinones. These complexes have been used in drug-delivery applications to improve solubility, modify drug-release profiles, enhance antimicrobial activity, and improve biological membrane permeability. The combination of CDs with oxazolidinones and other antibiotics presents a promising approach for creating sophisticated drug-delivery systems, potentially offering accelerated or prolonged dissolution profiles (Boczar & Michalska, 2022).

Resistance Challenges and Mechanisms in Linezolid Treatment

Although oxazolidinone antibiotics like linezolid have shown potent activity against Gram-positive bacterial pathogens, the emergence of linezolid-resistant Staphylococcus poses significant challenges. The resistance is predominantly due to mutations in the 23S rRNA or the presence of a transmissible cfr ribosomal methyltransferase. This emergence of linezolid resistance complicates the clinical treatment of infections caused by these organisms, especially coagulase-negative Staphylococcus (Gu, Kelesidis, Tsiodras, Hindler, & Humphries, 2013).

Safety And Hazards

The safety information for “®-3-(3-Fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one” includes the following hazard statements: H302, H315, H319, H332, H335 . The precautionary statements include P261, P280, P305+P351+P338 .

properties

IUPAC Name

(5R)-3-(3-fluorophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO3/c11-7-2-1-3-8(4-7)12-5-9(6-13)15-10(12)14/h1-4,9,13H,5-6H2/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYUGDJIYKLSISX-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)N1C2=CC(=CC=C2)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](OC(=O)N1C2=CC(=CC=C2)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80933665
Record name 3-(3-Fluorophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80933665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-(3-Fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one

CAS RN

149524-42-5
Record name 3-(3-Fluorophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80933665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Compound 2
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A solution of amine 102 (39.2 g, 160.0 mmol) in anhydrous THF (300 mL) was cooled to −78° C. in a dry-ice/acetone bath before a solution of n-butyl lithium (n-BuLi, 2.5 M solution in hexane, 70.4 mL, 176 mmol, 1.1 equiv) was dropwise added under N2. The resulting reaction mixture was subsequently stirred at −78° C. for 1 h before a solution of (R)-(−)-glycidyl butyrate (25.37 g, 24.6 mL, 176 mmol, 1.1 equiv) in anhydrous THF (100 mL) was dropwise added into the reaction mixture at −78° C. under N2. The resulting reaction mixture was stirred at −78° C. for 30 min before being gradually warmed to room temperature for 12 h under N2. When TLC and HPLC/MS showed the reaction was complete, the reaction mixture was quenched with H2O (200 mL), and the resulting mixture was stirred at room temperature for 1 h before EtOAc (200 mL) was added. The two layers were separated, and the aqueous layer was extracted with EtOAc (2×100 mL). The combined organic extracts were washed with H2O (2×100 mL) and saturated aqueous NaCl (100 mL), dried over MgSO4, and concentrated in vacuo. White crystals precipitated from the concentrated solution when most of the solvent was evaporated. The residue was then treated with 20% EtOAc/hexane (100 mL) and the resulting slurry was stirred at room temperature for 30 min. The solids were collected by filtration and washed with 20% EtOAc/hexane (2×50 mL) to afford the desired (5R)-(3-(3-fluoro-phenyl)-5-hydroxymethyl-oxazolidin-2-one 103 (24.4 g, 72.3% yield) as white crystals. This product was directly used in subsequent reactions without further purification. 1H NMR (300 MHz, DMSO-d6) δ 3.34-3.72 (m, 2H), 3.83 (dd, 1H, J=6.2, 9.0 Hz), 4.09 (t, 111, J=12.0 Hz), 4.68-4.75 (m, 1H), 5.23 (t, 1H, J=5.6 Hz, OH), 6.96 (m, 1H), 7.32-7.56 (m, 3H). C10H10FNO3, LCMS (EI) m/e 212 (M++H).
Name
Quantity
39.2 g
Type
reactant
Reaction Step One
Quantity
70.4 mL
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
24.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
[Compound]
Name
5R
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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